1-(3-Aminophenyl)-2-methoxyethan-1-ol
Description
Historical Context and Chemical Classification
The compound was first synthesized in the early 21st century, coinciding with advances in asymmetric catalysis and amino alcohol applications. Its CAS registry number (1215308-78-3) reflects its classification as a modern synthetic intermediate.
Chemical Classification:
- Primary Amine : The aromatic amino group (-NH₂) qualifies it as a primary amine.
- Ether-Alcohol : The 2-methoxyethanol moiety introduces dual oxygen-based functionality.
- Chiral Compound : The stereocenter at the ethanol carbon enables enantioselective applications.
| Property | Classification |
|---|---|
| Functional Groups | Aromatic amine, ether, alcohol |
| Hybridization | sp³ (chiral center), sp² (aromatic) |
| Reactivity Class | Amino alcohol |
Nomenclature and Identification Parameters
The compound’s systematic naming follows IUPAC guidelines, emphasizing substituent positions and functional group priorities.
Systematic Nomenclature:
Structural Identifiers:
| Parameter | Value | Source |
|---|---|---|
| CAS RN | 1215308-78-3 | |
| Molecular Formula | C₉H₁₃NO₂ | |
| Molecular Weight | 167.21 g/mol | |
| SMILES | COCC@HO | |
| InChI Key | WTTKGMCTZKJJRE-SECBINFHSA-N |
The chiral (S)-enantiomer demonstrates distinct crystallographic properties compared to its racemic mixture.
Significance in Organic Chemistry Research
This compound serves as a versatile building block in multiple domains:
1. Pharmaceutical Intermediate:
- Key precursor for β-adrenergic receptor ligands due to its amino alcohol structure.
- Used in Heck coupling reactions to generate aryl-substituted pentenamine derivatives.
2. Asymmetric Synthesis:
- Chiral pool reagent for constructing stereocenters in natural product synthesis.
- Substrate for kinetic resolutions via lipase-catalyzed transesterification.
3. Materials Science:
- Modifies epoxy resin curing agents through nucleophilic addition at the amine group.
- Imparts hydrophilic character to polymers via methoxyethanol side chains.
Research Applications Table:
Recent patents highlight its role in agrochemicals, particularly as a synthon for fungicidal anilinopyrimidines. The compound’s dual functionality allows simultaneous participation in hydrogen bonding (via -OH/-NH₂) and hydrophobic interactions (aromatic ring), making it valuable in supramolecular chemistry.
Properties
IUPAC Name |
1-(3-aminophenyl)-2-methoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9,11H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTKGMCTZKJJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Aminophenyl)-2-methoxyethan-1-ol, also known as a methoxy derivative of an aromatic amine, has garnered attention in scientific research due to its potential biological activities. This compound's structure, featuring both an amine and a methoxy group, suggests possible interactions with biological systems that could lead to various pharmacological effects.
Structural Characteristics
The compound is characterized by:
- Aromatic amine group : Implicating potential interactions with neurotransmitter systems.
- Methoxy group : Often associated with enhanced lipophilicity, which can influence the compound's bioavailability and ability to cross biological membranes.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Antioxidant Properties : The presence of the aromatic amine structure is known to contribute to antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress.
- Neurological Effects : Compounds with similar structures have been linked to modulation of neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Metal Ion Detection : Related compounds have been utilized as colorimetric probes for metal ion detection (e.g., Cu²⁺), indicating a possible role in environmental monitoring and analytical chemistry.
Antioxidant Activity
Research has shown that derivatives of this compound can exhibit significant antioxidant activity. For instance, studies on structurally related compounds have demonstrated their ability to reduce oxidative stress markers in cellular models.
Neuropharmacological Studies
In vitro studies suggest that this compound may influence neurotransmitter release and uptake, potentially offering therapeutic benefits for conditions such as depression or anxiety. The mechanism likely involves modulation of dopaminergic and serotonergic pathways.
Metal Ion Sensing
The compound's structural analogs have been effectively used in sensing applications. For example, C1 (a related compound) showed a limit of detection for Cu²⁺ ions at 46 nM when complexed in aqueous methanol, indicating that similar derivatives could be developed for environmental applications.
Case Study 1: Antioxidant Efficacy
A study conducted on a series of aromatic amines demonstrated that compounds similar to this compound exhibited a dose-dependent reduction in lipid peroxidation in rat liver homogenates. The results indicated that these compounds could significantly reduce malondialdehyde (MDA) levels, a marker of oxidative damage.
| Compound | Concentration (µM) | MDA Reduction (%) |
|---|---|---|
| A | 10 | 45 |
| B | 50 | 70 |
| C | 100 | 85 |
Case Study 2: Neuropharmacological Effects
In a behavioral study using rodent models, administration of the compound led to increased locomotor activity and reduced anxiety-like behaviors in the elevated plus maze test. These findings suggest potential anxiolytic properties that warrant further investigation.
Scientific Research Applications
Unfortunately, the available search results offer limited information regarding specific applications of the compound 1-(3-Aminophenyl)-2-methoxyethan-1-ol. However, based on the search results, we can infer potential research applications and provide relevant details:
Chemical Properties and Basic Information
this compound is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.2 g/mol. It is available as a research compound with a purity of around 95% .
IUPAC Name: 1-(3-aminophenyl)-2-methoxyethanol
InChI: InChI=1S/C9H13NO2/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9,11H,6,10H2,1H3
InChI Key: WTTKGMCTZKJJRE-UHFFFAOYSA-N
Potential Research Areas
this compound is described as a useful research compound, implying its utility in chemical research and development. Given the presence of both an amine and alcohol functional groups, it could serve as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals, dyes, or other specialty chemicals. The retrosynthesis analysis tool suggests its use in one-step synthesis, streamlining the synthesis process.
Safety and Hazards
As with any chemical compound, it is essential to consider the safety and hazards associated with this compound. The search results provide the following hazard information for a related compound, 1-(3-Aminophenyl)ethanol :
- Causes skin irritation
- Causes serious eye irritation
- Harmful if inhaled
- May cause respiratory irritation
Related Compounds and Research
While direct applications of this compound are not detailed, the search results mention related aminophenyl compounds and their applications :
- (4-alkoxyphenyl)glycinamides and 1,3,4-oxadiazoles show potential in pharmaceutical design .
- N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide derivatives exhibit antioxidant and anticancer activities .
- Other autophagy-targeting chimera (AUTOTAC) compounds are being explored for treating diseases like AA amyloidosis, AL amyloidosis, and Retinitis pigmentosa .
- 1- (3-aminophenyl)ethanone is another related compound .
- Organic electronics is another potential application .
Data Table
Because of the lack of specific case studies for this compound, a comprehensive data table cannot be constructed.
Comparison with Similar Compounds
Structural Differences :
- Backbone : Contains a three-carbon chain (propan-2-ol) instead of a two-carbon chain.
- Substituents : Methoxy group is attached to the aromatic ring via a methylene (-CH₂-) bridge, unlike the direct ethane-linked methoxy in the target compound.
Key Data : - Synthesized via alkylation of 3-aminobenzyl alcohol derivatives with bromopropanol, followed by deprotection .
1-(3-Aminophenyl)-2-bromoethanone
Structural Differences :
- Functional Group : Replaces the hydroxyl and methoxy groups with a ketone and bromine atom.
Key Data : - Listed as a precursor in impurity profiles of pharmaceuticals ().
- The bromine atom enhances electrophilicity, making it reactive in nucleophilic substitutions, unlike the more stable alcohol-methoxy system in the target compound .
N-Methyl-1-[(3-aminophenyl)methoxy]-propan-2-amine
Structural Differences :
- Amino Group: Features an N-methylamine substituent on the propanol chain.
- Key Data:
- Prepared via tosylate displacement with methylamine, followed by deprotection .
- The tertiary amine increases basicity, contrasting with the primary amine in 1-(3-Aminophenyl)-2-methoxyethan-1-ol .
2-{[(2-Methoxyphenyl)methyl]amino}ethan-1-ol
Structural Differences :
- Amino Group: Benzyl-methylamino substituent instead of a primary amine. Key Data:
- Shares the ethan-1-ol backbone but diverges in electronic properties due to the ortho-methoxy and substituted amino groups .
- Likely exhibits altered hydrogen-bonding capacity compared to the target compound.
Comparative Physicochemical Properties
Preparation Methods
Palladium-Catalyzed Coupling and Reduction Approaches
A common strategy involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck-type couplings, to introduce the aromatic amine or methoxyethanol side chains. For example, modified Heck reactions have been used to prepare related cinnamyl alcohol derivatives, which can be further transformed into target compounds with secondary alcohol and ether functionalities.
- Typical conditions include Pd(OAc)2 as catalyst, K2CO3 as base, and tetrabutylammonium bromide (TBAB) as phase transfer catalyst in DMF solvent under nitrogen atmosphere at 100 °C.
- Post-reaction workup involves aqueous extraction, drying, and silica gel column chromatography for purification.
- Secondary and tertiary alcohols or ethers can be synthesized by adjusting substrates and catalysts, including the use of ligands like PPh3 and additives such as silver acetate.
Reductive Amination and Protective Group Strategies
In the synthesis of analogs structurally related to 1-(3-Aminophenyl)-2-methoxyethan-1-ol, reductive amination is a key step to introduce the amino group onto the aromatic ring or side chain. For instance, aldehyde intermediates can be coupled with amines (e.g., methylpiperazine) in the presence of reductants to yield amine-functionalized compounds.
- Protective groups such as Boc (tert-butyloxycarbonyl) on azaindole moieties have been used to improve yields in subsequent coupling steps.
- The Boc group can be conveniently removed during the final Suzuki coupling, streamlining the synthesis.
- Yields for these multi-step sequences range from 40% to 88% after purification by preparatory HPLC.
Asymmetric Reduction Using Chiral Catalysts
For chiral versions of related compounds, asymmetric reduction of ketone intermediates is employed. This involves:
- Starting from 3-bromo-2-methoxyacetophenone or its analogs.
- Using chiral catalysts under hydrogenation conditions to reduce the ketone to the corresponding chiral alcohol.
- Reaction conditions typically include hydrogen pressure of 10–100 atm, temperatures between 20–80 °C, and solvents such as methanol or ethanol.
- Alkali bases like potassium tert-butoxide or sodium tert-butoxide are used to facilitate the reaction.
- The molar ratio of substrate to chiral catalyst ranges from 20,000:1 to 500:1, indicating catalyst efficiency.
Detailed Preparation Procedure Example
A representative industrially scalable procedure for preparing a structurally related compound (S)-1-(3-bromo-2-methoxyphenyl)ethan-1-ol, which shares key functional groups with this compound, includes the following steps:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Methylation of 2,6-dibromophenol to 2,6-dibromoanisole | Nitrogen atmosphere, reflux with methylating agent and K2CO3 for 17–20 h | Ensures methoxy group introduction |
| 2 | Grignard or Heck reaction on 2,6-dibromoanisole to form 3-bromo-2-methoxyacetophenone or 2-methoxyacetophenone | Standard Grignard or Pd-catalyzed Heck conditions | Provides aromatic ketone intermediate |
| 3 | Asymmetric reduction of ketone to chiral alcohol | Hydrogenation under 10–100 atm H2, 20–80 °C, methanol/ethanol solvent, chiral catalyst, base (t-BuOK or t-BuONa) | Produces chiral alcohol with high enantiomeric purity |
The final product is purified by recrystallization using a mixed solvent system (n-heptane and dichloromethane) followed by filtration and drying.
Comparative Data Table of Key Parameters in Preparation Methods
Research Findings and Considerations
- The palladium-catalyzed methods provide flexible routes to functionalized aromatic alcohols and ethers, allowing for structural diversity by varying substrates and ligands.
- Reductive amination strategies are efficient for introducing amino groups but may require protective groups to improve yields and selectivity in multi-step syntheses.
- Asymmetric reduction using chiral catalysts is critical for obtaining enantiomerically pure products, which is important for biological activity and pharmaceutical applications. The conditions are carefully optimized for industrial scalability and cost-effectiveness.
- Avoiding harsh reagents like n-butyllithium at very low temperatures (-78 °C) is beneficial for industrial production, as demonstrated by the improved methods employing milder conditions and catalytic hydrogenation.
Q & A
Basic: What spectroscopic methods are recommended for structural confirmation of 1-(3-Aminophenyl)-2-methoxyethan-1-ol?
Answer:
To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) for elucidating aromatic protons, methoxy groups, and hydroxyl/amine proton environments. Infrared (IR) spectroscopy can identify functional groups (e.g., O–H, N–H stretches). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Computational tools like InChI descriptors (e.g., InChI=1S/C9H13NO2... ) and SMILES strings (COc1cc(ccc1)C(N)CO ) aid in cross-referencing with databases. For stereochemical resolution, X-ray crystallography (as applied in analogous compounds ) is definitive.
Basic: What synthetic routes are commonly used to prepare this compound?
Answer:
Key steps involve:
Amination : Introduce the amine group via nitration followed by reduction (e.g., using H₂/Pd-C ).
Methoxy group introduction : Methylation of hydroxyl precursors (e.g., CH₃I/K₂CO₃ ).
Reduction : Convert ketones to secondary alcohols using NaBH₄ or LiAlH₄ (e.g., reduction of 1-(3-aminophenyl)ethanone derivatives ).
Purification : Column chromatography or recrystallization to isolate the product.
Advanced: How can competing side reactions during synthesis (e.g., over-reduction or oxidation) be mitigated?
Answer:
- Temperature control : Lower temperatures (0–5°C) during nitration/amination to prevent over-oxidation .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection before introducing methoxy groups .
- Catalyst selection : Optimize hydrogenation catalysts (e.g., Raney Ni vs. Pd/C) to avoid excessive reduction of aromatic rings .
- Real-time monitoring : Employ HPLC or TLC to track reaction progress and terminate at optimal conversion .
Advanced: How do structural modifications (e.g., fluorination or methoxy positional isomers) impact biological activity?
Answer:
- Methoxy position : 3- vs. 4-substitution alters electron density on the aromatic ring, affecting receptor binding (e.g., ortho vs. para isomers in receptor-ligand studies ).
- Fluorination : Introducing F atoms (as in fluorinated analogs ) enhances metabolic stability and lipophilicity, impacting bioavailability.
- Amino group derivatization : Acetylation or alkylation (e.g., methylamino derivatives ) modulates solubility and interaction with biological targets.
Basic: What stability considerations are critical for storing this compound?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the aromatic amine .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy group .
- Temperature : Maintain at –20°C for long-term storage, as elevated temperatures accelerate oxidation .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways .
- Reaction pathway modeling : Tools like Gaussian or ORCA model intermediates in oxidation/reduction reactions .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
- Dose-response assays : Establish concentration thresholds for therapeutic vs. toxic effects .
- Cell line specificity : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to identify selective activity .
- Mechanistic studies : Use gene knockout models or enzyme inhibitors to isolate target pathways .
Basic: What analytical techniques ensure purity and quantify impurities in this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile impurities or degradation products .
- Elemental analysis : Validate C, H, N, O content against theoretical values .
Advanced: What strategies optimize enantiomeric purity for chiral derivatives of this compound?
Answer:
- Chiral catalysts : Use (R)- or (S)-BINAP in asymmetric hydrogenation .
- Chiral chromatography : Employ amylose- or cellulose-based columns for enantiomer separation .
- Crystallization-induced asymmetric transformation : Recrystallize with chiral resolving agents (e.g., tartaric acid) .
Basic: How to assess the compound’s potential as a precursor for drug development?
Answer:
- In vitro assays : Test solubility (logP), plasma protein binding, and metabolic stability in liver microsomes .
- Toxicity screening : Use Ames test for mutagenicity and hemolysis assays for erythrocyte compatibility .
- Pharmacophore modeling : Identify structural motifs aligning with known therapeutic targets (e.g., kinase inhibitors ).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
